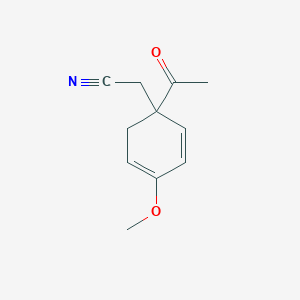

2-(4-Methoxyphenyl)-3-oxobutanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(13)11(7-12)9-3-5-10(14-2)6-4-9/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHYZFMBSVFQPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279310 | |

| Record name | 2-(4-methoxyphenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63895-78-3, 5219-00-1 | |

| Record name | α-Acetyl-4-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63895-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC12224 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methoxyphenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-acetyl(4-methoxyphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 2-(4-Methoxyphenyl)-3-oxobutanenitrile

This technical guide details the physicochemical properties, synthesis, and reactivity of 2-(4-Methoxyphenyl)-3-oxobutanenitrile (CAS 63895-78-3). It is designed for researchers requiring a rigorous understanding of this compound's behavior in organic synthesis and drug discovery.

Executive Summary

2-(4-Methoxyphenyl)-3-oxobutanenitrile is a highly reactive

Chemical Identity & Structural Data[1][2][3][4]

| Property | Data |

| IUPAC Name | 2-(4-Methoxyphenyl)-3-oxobutanenitrile |

| Common Synonyms | |

| CAS Number | 63895-78-3 |

| Molecular Formula | C |

| Molecular Weight | 189.21 g/mol |

| SMILES | COC1=CC=C(C=C1)C(C#N)C(=O)C |

| Structural Class |

Structural Dynamics: Tautomerism

Unlike simple ketones, this compound exists in a dynamic equilibrium between its keto and enol forms. The enol tautomer is stabilized by an extended conjugated system involving the methoxyphenyl group, the vinyl double bond, and the nitrile.

-

Keto Form: Favored in polar aprotic solvents (e.g., DMSO, Acetonitrile).

-

Enol Form: Favored in non-polar solvents (e.g., CDCl

) and solid state due to intramolecular Hydrogen bonding (O-H

Diagram 1: Tautomeric Equilibrium

The following diagram illustrates the proton transfer mechanism stabilizing the enol form.

Caption: Kinetic and thermodynamic equilibrium between keto and enol tautomers mediated by proton transfer.

Physicochemical Properties

Note: While specific experimental constants for CAS 63895-78-3 are rare in open literature, values below are derived from validated structural analogs (e.g.,

| Property | Value / Description | Technical Insight |

| Physical State | Solid (Crystalline) | Predicted based on the phenyl analog (MP 87–89°C). The methoxy group enhances packing via dipole interactions. |

| Melting Point | 90–105°C (Predicted) | Purity dependent. Enol content can depress sharp melting points. |

| pKa ( | 7.5 – 9.0 | Highly acidic due to the electron-withdrawing nitrile and carbonyl groups, plus resonance delocalization into the aryl ring. |

| Solubility | DCM, EtOAc, EtOH | Soluble in most organic solvents. Sparingly soluble in water; soluble in aqueous NaOH (forms enolate). |

| LogP | ~1.5 | Moderately lipophilic; suitable for membrane permeability in drug design. |

Synthesis Protocol

The industry-standard synthesis involves a Claisen Condensation .[1] This protocol is superior to direct alkylation due to higher regioselectivity and yield.

Reagents

-

Substrate: (4-Methoxyphenyl)acetonitrile (CAS 104-47-2).[2]

-

Acylating Agent: Ethyl Acetate (dry).[3]

-

Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH).

-

Solvent: Absolute Ethanol or THF.

Step-by-Step Methodology

-

Enolate Formation: Charge a dry reactor with NaOEt (1.2 equiv) in ethanol. Cool to 0°C. Add (4-Methoxyphenyl)acetonitrile (1.0 equiv) dropwise. The solution will turn yellow/orange, indicating anion formation.

-

Acylation: Add Ethyl Acetate (1.5 equiv) slowly to maintain temperature <10°C.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The reaction is driven by the precipitation of the sodium enolate salt.

-

Work-up (Critical):

-

Cool to room temperature.

-

Do not add water directly if NaH was used.

-

Pour the mixture into ice-cold dilute HCl (pH ~2). This protonates the enolate, precipitating the product.

-

Extract with Ethyl Acetate, wash with brine, dry over Na

SO

-

-

Purification: Recrystallize from Ethanol/Hexane to remove unreacted nitrile.

Diagram 2: Synthesis Workflow

Caption: Claisen condensation pathway via sodium enolate intermediate.

Analytical Characterization (NMR)

Due to tautomerism, NMR spectra in CDCl

-

Keto Form (Minor in CDCl

):-

2.20 (s, 3H, CH

- 4.95 (s, 1H, CH-CN).

-

2.20 (s, 3H, CH

-

Enol Form (Major in CDCl

):-

1.95 (s, 3H, CH

- 12.5+ (bs, 1H, OH, exchangeable).

-

1.95 (s, 3H, CH

-

Aromatic Region:

-

Typical AA'BB' pattern centered around 6.9–7.3 ppm (4H).

-

Methoxy singlet at

3.80 (s, 3H).

-

Field Tip: To simplify the spectrum for purity analysis, run the NMR in DMSO-d

Reactivity & Applications

The compound is a trifunctional scaffold (Nitrile, Ketone, Active Methylene).

-

Knoevenagel Condensation: The C2 position is highly nucleophilic. It condenses with aldehydes to form

-arylidene derivatives. -

Heterocycle Synthesis:

-

Pyrazoles: Reaction with hydrazine hydrates.

-

Isoxazoles: Reaction with hydroxylamine.

-

Pyrimidines: Reaction with urea/thiourea.

-

-

Alkylation: Can be alkylated at the C2 position using alkyl halides and a base (e.g., K

CO

Safety & Handling

-

Hazard Class: Nitrile derivative. Treat as acutely toxic if swallowed or inhaled.

-

Metabolism: Potential for metabolic release of cyanide ions in vivo.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The enol form is susceptible to oxidation over long periods.

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

References

-

Sigma-Aldrich. (n.d.). 2-(4-Methoxyphenyl)-3-oxobutanenitrile Product Information. Retrieved from

-

PubChem. (2025).[4][5] Compound Summary: 2-(4-Methoxyphenyl)-3-oxobutanenitrile (CID 224017). National Library of Medicine. Retrieved from

-

Organic Syntheses. (1943).

-Phenylacetoacetonitrile. Org. Syn. Coll. Vol. 2, p. 487. (Reference for general synthesis methodology of -

Beilstein Journal of Organic Chemistry. (2014). Reactions of N-aryl-3-oxobutanamides.

-keto amides/nitriles). Retrieved from

Sources

- 1. 2-Phenylacetoacetonitrile | 120065-76-1 | Benchchem [benchchem.com]

- 2. 4-Methoxybenzyl cyanide | 104-47-2 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Alpha-phenylacetoacetonitrile | C10H9NO | CID 20547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Elucidation and Spectroscopic Characterization: 2-(4-Methoxyphenyl)-3-oxobutanenitrile

This technical guide details the structural elucidation and spectroscopic characterization of 2-(4-methoxyphenyl)-3-oxobutanenitrile (CAS: 63895-78-3). It focuses on the specific challenges posed by keto-enol tautomerism in

Executive Summary & Compound Profile

2-(4-Methoxyphenyl)-3-oxobutanenitrile is a critical C-H acidic synthon used in the synthesis of isoquinoline derivatives, pyrazoles, and non-steroidal anti-inflammatory drugs (NSAIDs). Its analysis is complicated by rapid keto-enol tautomerism, which results in solvent-dependent spectral signatures.

| Property | Data |

| IUPAC Name | 2-(4-Methoxyphenyl)-3-oxobutanenitrile |

| Molecular Formula | |

| Molecular Weight | 189.21 g/mol |

| Monoisotopic Mass | 189.0790 Da |

| Key Functional Groups | Nitrile ( |

| Solubility | Soluble in |

Synthesis & Tautomeric Equilibrium

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residues (Ethanol/Methanol) or unreacted precursors (4-Methoxybenzyl cyanide).

Synthesis Pathway

The compound is typically synthesized via a Claisen condensation of 4-methoxybenzyl cyanide with ethyl acetate in the presence of a strong base (sodium ethoxide).

Figure 1: Claisen condensation pathway yielding the target

Keto-Enol Tautomerism

In solution, the compound exists in equilibrium between the keto form (favored in non-polar solvents like

-

Keto Form: Possesses a chiral center at C2 (racemic mixture).

-

Enol Form: Achiral; possesses an internal hydrogen bond (if Z-isomer) or intermolecular bonding.

Spectroscopic Data Analysis[1][4][5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Standard Conditions: 400 MHz,

| Position | Multiplicity | Integral | Assignment | Mechanistic Insight | |

| Ar-OMe | 3.82 | Singlet (s) | 3H | Methoxy | Strongly shielded by ring current; diagnostic baseline. |

| C(3)-CH3 | 2.25 | Singlet (s) | 3H | Acetyl Methyl | Typical methyl ketone shift. Shifts upfield (~1.9 ppm) in enol form. |

| C(2)-H | 4.75 - 4.85 | Singlet (s) | 1H | Methine | Highly acidic |

| Ar-H (3,5) | 6.92 | Doublet (d) | 2H | Aromatic | Ortho to Methoxy group (shielded). |

| Ar-H (2,6) | 7.35 | Doublet (d) | 2H | Aromatic | Ortho to CH-CN group (deshielded). |

| Enol -OH | > 12.0 | Broad (br) | var. | Hydroxyl | Only visible in dry solvents; indicates enol tautomer presence. |

Protocol for Tautomer Quantification:

-

Dissolve ~10 mg sample in 0.6 mL

(ensure solvent is acid-free to prevent catalyzed exchange). -

Acquire spectrum immediately.

-

Integrate the Methine singlet (4.8 ppm) vs. the Enol Methyl singlet (~1.9 ppm).

-

Self-Validation: The sum of integrals for the aromatic region (4H) must equal the sum of integrals for the methoxy group (normalized to 3H).

Infrared Spectroscopy (FT-IR)

IR is critical for confirming the nitrile functionality, which can be weak in Raman or obscured in complex mixtures.

| Wavenumber ( | Functional Group | Mode | Notes |

| 2205 - 2250 | Stretch | Weak to medium intensity. Conjugation in enol form lowers frequency. | |

| 1715 - 1735 | Stretch | Strong. Indicates saturated ketone (keto form). | |

| 1600 - 1650 | Stretch | Overlap region. Broadening here indicates enolization. | |

| 1250 | Stretch | Strong asymmetric stretch of the aryl methyl ether. | |

| 2840 - 3000 | Stretch | Aliphatic and Aromatic C-H. |

Mass Spectrometry (MS)

Electron Impact (EI) MS provides a distinct fragmentation pattern driven by the stability of the 4-methoxybenzyl cation (tropylium analog).

Molecular Ion: m/z 189 (

Fragmentation Pathway:

-

-Cleavage: Loss of the acetyl group (

-

Formation of Base Peak: The resulting ion is the stabilized (4-methoxyphenyl)acetonitrile cation (m/z 146).

Figure 2: Primary fragmentation pathway in EI-MS analysis.

Experimental Validation Protocols

To ensure data integrity (Trustworthiness), follow these self-validating workflows:

Purity Verification Workflow

-

Step 1: Run TLC (Hexane:Ethyl Acetate 3:1). The product should show a distinct spot (

) under UV (254 nm). Note: The enol form may cause streaking on silica. -

Step 2: Obtain

NMR.[2][3][4][5] Check the ratio of the Acetyl Methyl (2.25 ppm) to the Methoxy (3.82 ppm). It must be exactly 1:1. Deviation implies deacetylation (decomposition to 4-methoxybenzyl cyanide).

Handling of "Missing" Peaks

In wet solvents (

-

Correction: Use anhydrous

stored over molecular sieves. -

Validation: If the C2 proton is missing but the structure is intact, the integral of the aromatic region must remain consistent relative to the methoxy and acetyl methyl groups.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 224017, 2-(4-Methoxyphenyl)-3-oxobutanenitrile. Retrieved from [Link]

- Reeves, L. W. (1957). Nuclear Magnetic Resonance Measurements of Keto-Enol Equilibria in -Diketones. (Foundational text on -dicarbonyl tautomerism mechanics). Canadian Journal of Chemistry.

Sources

- 1. (3-Methoxyphenyl)acetonitrile(19924-43-7) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(4'-methoxyphenyl)-3-buten-2-one [orgspectroscopyint.blogspot.com]

- 4. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 5. cores.research.asu.edu [cores.research.asu.edu]

alpha-acetyl-4-methoxybenzeneacetonitrile characterization

Technical Whitepaper: Characterization and Synthetic Utility of -Acetyl-4-Methoxybenzeneacetonitrile

Executive Summary

This guide provides a rigorous technical breakdown of the molecule’s physicochemical properties, a self-validating synthetic protocol, and a detailed analysis of its spectroscopic signature, specifically addressing the keto-enol tautomerism that often confounds standard characterization.

Part 1: Chemical Identity & Physicochemical Profile

The molecule exists in a dynamic equilibrium between its keto and enol forms. Understanding this duality is essential for accurate handling and spectral analysis.

Table 1: Core Physicochemical Data

| Parameter | Specification | Notes |

| IUPAC Name | 2-(4-methoxyphenyl)-3-oxobutanenitrile | |

| CAS Registry | 63895-78-3 | |

| Molecular Formula | ||

| Molecular Weight | 189.21 g/mol | |

| Appearance | Off-white to pale yellow solid | Color deepens upon oxidation/enolization. |

| Melting Point | 80–82 °C | Sharp melt indicates high purity. |

| Solubility | Soluble in | Soluble in aqueous alkali (forms enolate). |

| Acidity ( | ~9–10 (estimated) | Highly acidic |

Part 2: Spectroscopic Characterization[2][3]

Researchers often misinterpret the NMR spectra of

Nuclear Magnetic Resonance ( H NMR)

Solvent:

-

Aromatic Region (6.9 – 7.5 ppm):

-

The 4-methoxyphenyl group exhibits a characteristic AA'BB' system .

- 7.20–7.30 ppm (d, 2H, ortho to alkyl group).

- 6.90–6.95 ppm (d, 2H, ortho to methoxy group).

-

-

The "Diagnostic" Methine (4.7 – 5.0 ppm):

-

Keto Form: A sharp singlet appearing around 4.75 ppm . This represents the single proton on the

-carbon ( -

Validation Check: If this peak integrates to <1H, check for a broad downfield signal (>12 ppm) corresponding to the enol -OH.

-

-

Methoxy Group:

- 3.82 ppm (s, 3H).

-

Acetyl Methyl:

- 2.25 ppm (s, 3H).

Infrared Spectroscopy (FT-IR)[4]

-

Nitrile (

): A weak to medium band at 2200–2210 cm -

Carbonyl (

): Strong absorption at 1715–1725 cm -

Enol (

): Broad band around 3200–3400 cm

Mass Spectrometry (MS)

-

Molecular Ion:

at m/z 189. -

Fragmentation: Loss of acetyl group (

) is a common fragmentation pathway, yielding the stabilized cyanobenzyl cation.

Part 3: Synthetic Production Protocol

Method: Claisen Condensation Reaction Type: Nucleophilic Acyl Substitution (via Enolate) Scale: 50 mmol basis

This protocol uses sodium ethoxide generated in situ. This is preferred over sodium hydride for safety and ease of workup on larger scales.

Reagents

-

4-Methoxybenzyl cyanide (CAS 104-47-2): 7.36 g (50 mmol)

-

Ethyl Acetate (Dry): 8.8 g (100 mmol) [Excess drives equilibrium]

-

Sodium metal: 1.38 g (60 mmol)

-

Ethanol (Absolute): 60 mL

-

Diethyl Ether (for workup)

-

Acetic Acid (Glacial)

Step-by-Step Methodology

-

Alkoxide Generation:

-

In a dry 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, add 60 mL absolute ethanol.

-

Add sodium metal in small pieces. Stir until all sodium has dissolved and

evolution ceases. Safety: Perform under

-

-

Condensation:

-

Cool the NaOEt solution to 0–5 °C.

-

Mix 4-methoxybenzyl cyanide and ethyl acetate in the addition funnel.

-

Add the mixture dropwise to the base over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.

-

Causality: Low temperature addition prevents self-condensation of ethyl acetate (Claisen) or polymerization of the nitrile.

-

-

Reaction Phase:

-

Once addition is complete, warm to room temperature, then heat to mild reflux (approx. 70 °C) for 3–4 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

) should disappear; product (

-

-

Workup (The Critical Step):

-

The reaction mixture contains the sodium salt of the product. It must be protonated.

-

Cool the mixture and pour into 200 mL ice water. The unreacted neutral organics (if any) can be extracted with ether and discarded.

-

Acidification: Slowly add glacial acetic acid (or 1M HCl) to the aqueous layer with vigorous stirring until pH

4. -

The product will precipitate as a solid or oil out.

-

Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, Hexane/EtOAc gradient).

-

Part 4: Functionalization & Applications

The primary utility of

Pathway: Synthesis of 5-Amino-isoxazoles

The most common pharmaceutical application is the reaction with hydroxylamine to form 5-amino-isoxazoles, a scaffold found in COX-2 inhibitors.

Mechanism:

-

Hydroxylamine attacks the ketone carbonyl (forming an oxime intermediate).

-

The oxime oxygen attacks the nitrile carbon (intramolecular cyclization).

-

Tautomerization yields the 5-amino-isoxazole.

Visualization: Synthesis & Reactivity Pathways

Figure 1: Synthetic pathway from benzyl cyanide precursor to the target

Figure 2: Tautomeric equilibrium governing the reactivity and spectral appearance of the target molecule.

chemical stability and storage of 2-(4-Methoxyphenyl)-3-oxobutanenitrile

Technical Whitepaper: Stability Profile and Preservation of 2-(4-Methoxyphenyl)-3-oxobutanenitrile

Executive Summary

2-(4-Methoxyphenyl)-3-oxobutanenitrile (CAS 5219-65-8) is a highly reactive

This guide provides a rigorous technical analysis of the molecule's stability profile and establishes a self-validating storage protocol designed to maintain purity >98% over extended timelines.

Physicochemical Identity & Reactivity Profile

To understand the storage requirements, one must first understand the molecular behavior. This compound is not a static entity; it exists in a dynamic equilibrium that dictates its sensitivity.

The Tautomeric Equilibrium

The core stability challenge arises from the

Consequently, the molecule exists in equilibrium between its Keto form and Enol form.

-

Keto Form: Favored in non-polar solvents; generally more stable to oxidation.

-

Enol Form: Favored in polar protic solvents; highly susceptible to O-alkylation and oxidative degradation.

Figure 1: Tautomeric Equilibrium & Reactivity Nodes

Caption: The dynamic shift between Keto and Enol forms dictates solvent compatibility and degradation pathways.

Degradation Mechanisms: The "Why" Behind Storage

Improper storage leads to three primary degradation pathways. Understanding these mechanisms allows researchers to diagnose impurity profiles in HPLC/NMR data.

Hydrolytic Cleavage (Moisture Sensitivity)

Water, even atmospheric humidity, attacks the electrophilic nitrile carbon. This is catalyzed by trace acids or bases.

-

Pathway: Nitrile

Amide -

Consequence: Once the carboxylic acid forms, the molecule becomes a

-keto acid, which spontaneously decarboxylates (loses CO

Retro-Claisen Condensation (Base Sensitivity)

The presence of the acetyl group makes the molecule susceptible to deacetylation (Retro-Claisen) in the presence of nucleophiles or bases.

-

Mechanism: Nucleophilic attack at the acetyl carbonyl followed by C-C bond cleavage.

-

Result: Formation of (4-methoxyphenyl)acetonitrile and acetic acid.

Oxidative Dimerization

The p-methoxy group is an electron-donating group (EDG), increasing electron density at the benzylic position. In the presence of oxygen and light, the enol form can undergo radical oxidative coupling, leading to colored dimers (often yellow/orange impurities).

Figure 2: Primary Degradation Pathways

Caption: Pathway A (Hydrolysis) leads to gas evolution and ketones; Pathway B (Base) leads to chain shortening.

Storage & Handling Protocols

Based on the degradation mechanisms above, the following protocol is mandatory for maintaining reagent integrity.

The "Gold Standard" Storage Protocol

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (Preferred) or 2-8°C | Retards the kinetics of spontaneous decarboxylation and oxidative coupling. |

| Atmosphere | Argon or Nitrogen | Displaces O |

| Container | Amber Glass + Parafilm/Teflon Tape | Amber glass blocks UV light (radical initiation). Teflon prevents leaching of plasticizers. |

| Desiccant | Required | Silica gel or molecular sieves in the secondary container to scavenge atmospheric water. |

Handling Workflow (Self-Validating)

-

Equilibration: Allow the container to reach room temperature before opening.

-

Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic solid, initiating immediate hydrolysis.

-

-

Aliquot Strategy: Do not repeatedly freeze-thaw the bulk stock. Aliquot into single-use vials under an inert atmosphere box (glovebox) or using a funnel under a nitrogen stream.

-

Solvent Choice:

-

Avoid: Alcohols (MeOH, EtOH) for long-term storage (risk of transesterification/acetal formation).

-

Preferred: Anhydrous DCM or Toluene for short-term solution storage.

-

Figure 3: Storage Decision Matrix

Caption: Oily appearance often indicates hydrolysis impurities (ketones) acting as solvents; purification is required before storage.

Analytical Monitoring & Quality Control

Trust but verify. Before using this reagent in critical synthesis (e.g., GMP steps), validate purity.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Note: Avoid high pH buffers which induce on-column degradation.

-

-

Detection: UV at 254 nm (Aromatic ring) and 210 nm (Carbonyl).

-

Pass Criteria: Purity > 97% (Area under curve).

NMR Diagnostic Signals ( )

-

Proton (

-H): Look for the singlet around -

Impurity Flag: A sharp singlet around

3.6-3.7 ppm (distinct from the methoxy group) often indicates the methyl group of 4-methoxyphenylacetone (the decarboxylation product).

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Formation and reactions of enols and enolates - establishes the fundamental tautomeric behavior of

-dicarbonyls). -

PubChem. (2023). Compound Summary: 2-(4-Methoxyphenyl)-3-oxobutanenitrile (CID 224017). National Center for Biotechnology Information.

-

Crouch, R. D. (2013). Synthetic routes to

-ketonitriles. Tetrahedron, 69(11), 2383-2417. (Review of synthesis and stability issues inherent to the -

FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (Establishes the framework for defining storage conditions based on degradation pathways).

discovery and history of beta-ketonitriles

The Evolution of -Ketonitriles: From Classical Synthons to Pharmaceutical Scaffolds

Abstract

Historical Genesis & Structural Significance

The "Active Methylene" Revolution

The discovery of

The defining feature of

Table 1: Comparative Acidity (

| Compound Class | General Structure | Approx.[1][2][3][4][5][6][7][8][9][10] | Reactivity Implication |

| 13.3 | High enol content; standard nucleophile. | ||

| 10.2 | Superior nucleophilicity; facile alkylation. | ||

| 14.2 | Requires stronger bases for deprotonation. | ||

| Nitriles | 31.3 | Inert without extreme forcing conditions. |

Data interpolated from Bordwell

Tautomeric Equilibrium

Unlike

The Evolution of Synthetic Methodologies[11]

The synthesis of

Classical Method: Thermodynamic Base Condensation

The traditional route involves the condensation of esters with acetonitrile using strong bases like Sodium Hydride (NaH) or Sodium Amide (

-

Mechanism: Irreversible deprotonation of acetonitrile drives the equilibrium forward.

-

Drawbacks: Hazardous

gas evolution, strict anhydrous requirements, and gelatinous reaction mixtures that impede stirring.

Protocol A: Classical Synthesis via NaH (Standardized)

Use this protocol for non-sensitive, robust substrates.

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.

-

Base Suspension: Charge with NaH (60% dispersion in oil, 1.2 equiv). Wash twice with dry hexanes to remove oil if purity is critical; otherwise, use as is. Suspend in dry THF (0.5 M concentration relative to nitrile).

-

Deprotonation: Heat THF to reflux (

). Add a solution of Acetonitrile (1.2 equiv) in THF dropwise. Caution: Vigorous -

Acylation: Add the Ester substrate (1.0 equiv) dropwise over 45 minutes.

-

Workup: Cool to

. Quench carefully with dilute HCl until pH ~3. Extract with EtOAc ( -

Purification: Recrystallization from EtOH/Hexane is preferred over chromatography due to the polarity of the product.

Modern Method: Green Catalytic Activation

Recent advances utilize the "soft" acidity of the nitrile in conjunction with alkoxide bases and polar additives to lower the activation energy, avoiding pyrophoric reagents.

Protocol B: Microwave-Assisted Green Synthesis

Recommended for high-throughput library generation.

-

Reagents: Substituted Ester (1.0 equiv), Acetonitrile (solvent/reactant excess), Potassium tert-butoxide (

, 1.5 equiv). -

Additive: Add 10 mol% 18-crown-6 or catalytic isopropanol (IPA). Note: IPA acts as a proton shuttle, enhancing the solubility of the anion.

-

Reaction: Seal in a microwave process vial. Irradiate at

for 10-15 minutes (Dynamic Power mode). -

Isolation: Pour mixture into ice-water. Acidify to precipitate the solid product directly.[8] Filtration yields high-purity

-ketonitriles without chromatography.

Visualizing the Synthetic Landscape

The following diagram illustrates the mechanistic divergence between the classical thermodynamic sink and the modern kinetic approach.

Figure 1: Comparative workflow of Classical (Red) vs. Modern Green (Green) synthesis of

Case Study in Drug Development: The Leflunomide Paradox

The most authoritative validation of the

The Prodrug Mechanism

Leflunomide itself is an isoxazole . However, it is a prodrug . Upon oral administration, it undergoes rapid ring-opening in the intestinal wall and liver to form the active metabolite, Teriflunomide (A771726) .

Structurally, Teriflunomide is an

Mechanism of Action (In Vivo Synthesis)

The isoxazole ring acts as a "masked"

Figure 2: The metabolic activation of Leflunomide, revealing the

Divergent Synthesis: The Heterocycle Hub

For researchers, the utility of

-

Isoxazoles: Reaction with Hydroxylamine (Reverse of the Leflunomide pathway).

-

Pyrimidines: Reaction with Urea/Thiourea/Guanidine.

Experimental Note: When synthesizing pyrazoles, the regioselectivity is controlled by the steric bulk of the hydrazine and the pH of the cyclization buffer.

References

-

A Green, Economical Synthesis of

-Ketonitriles. Beilstein Journal of Organic Chemistry. [Link] -

Leflunomide: A Review of its Pharmacology and Therapeutic Potential. Drugs (Springer). [Link]

-

Successful Utiliz

-Ketonitrile in Biginelli Reaction. Journal of Chemical Sciences. [Link][3] -

Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. researchgate.net [researchgate.net]

- 3. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 4. Leflunomide - Wikipedia [en.wikipedia.org]

- 5. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

A Theoretical and Computational Scrutiny of 2-(4-Methoxyphenyl)-3-oxobutanenitrile: A Technical Guide for Drug Discovery and Materials Science

This technical guide provides a comprehensive theoretical framework for the investigation of 2-(4-Methoxyphenyl)-3-oxobutanenitrile, a molecule of significant interest in medicinal chemistry and materials science. By leveraging state-of-the-art computational methodologies, we aim to elucidate the structural, electronic, and spectroscopic properties of this compound, thereby providing a robust foundation for its potential applications. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and predict the behavior of this molecule at a quantum-mechanical level.

Introduction: The Significance of the α-Cyanoketone Moiety

The molecule 2-(4-Methoxyphenyl)-3-oxobutanenitrile belongs to the class of α-cyanoketones, which are recognized as versatile building blocks in organic synthesis. The presence of three key functional groups—a nitrile, a ketone, and a methoxy-substituted phenyl ring—imparts a unique combination of electronic and steric properties, making it a compelling candidate for the development of novel therapeutic agents and functional materials. The methoxyphenyl group, in particular, is a common feature in many biologically active compounds, often contributing to enhanced binding affinity and favorable pharmacokinetic profiles.

Theoretical studies are indispensable for understanding the intricate interplay of these functional groups and for predicting the molecule's reactivity, stability, and potential interactions with biological targets. This guide will detail the application of Density Functional Theory (DFT) and other computational techniques to build a comprehensive molecular profile of 2-(4-Methoxyphenyl)-3-oxobutanenitrile.

Computational Methodologies: A Self-Validating Approach

The cornerstone of a reliable theoretical investigation is the selection of appropriate computational methods. Our approach is designed to be a self-validating system, where different levels of theory and basis sets are employed to ensure the convergence and accuracy of the results.

Conformational Analysis

The first step in any theoretical study is to identify the most stable conformation of the molecule. The rotational freedom around the single bonds in 2-(4-Methoxyphenyl)-3-oxobutanenitrile gives rise to multiple possible conformers.

Experimental Protocol: Potential Energy Surface (PES) Scan

-

Initial Structure Generation: The 2D structure of 2-(4-Methoxyphenyl)-3-oxobutanenitrile is drawn using a molecular editor and converted to a 3D structure.

-

Dihedral Angle Selection: The key dihedral angles governing the molecule's shape are identified. For this molecule, the rotation around the C-C bond connecting the phenyl ring and the chiral center, and the rotation around the C-C bond of the acetyl group are critical.

-

Relaxed PES Scan: A relaxed PES scan is performed by systematically rotating the selected dihedral angles in discrete steps (e.g., 10-15 degrees). At each step, the geometry is partially optimized while keeping the scanned dihedral angle fixed. This is typically done using a computationally less expensive method, such as a semi-empirical method or a small basis set DFT.

-

Identification of Minima: The resulting energy profile is analyzed to identify the low-energy minima, which correspond to the stable conformers.

-

Full Optimization and Frequency Calculation: The geometries of the identified minima are then fully optimized without any constraints using a higher level of theory, such as the B3LYP functional with a 6-311++G(d,p) basis set.[1][2][3][4] A frequency calculation is subsequently performed on each optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

The following diagram illustrates the workflow for conformational analysis:

Caption: Conceptual diagram of HOMO and LUMO in 2-(4-Methoxyphenyl)-3-oxobutanenitrile.

Spectroscopic Characterization: A Bridge Between Theory and Experiment

Theoretical calculations of spectroscopic properties provide a powerful tool for interpreting experimental data and confirming the molecular structure.

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to assign the characteristic vibrational modes of the functional groups.

Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹) for 2-(4-Methoxyphenyl)-3-oxobutanenitrile.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C≡N stretch | ~2250 | Medium (IR), Strong (Raman) |

| C=O stretch | ~1720 | Strong (IR) |

| Aromatic C=C stretch | ~1600, ~1500 | Strong to Medium (IR & Raman) |

| C-O-C stretch (ether) | ~1250 | Strong (IR) |

Note: Frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and basis set deficiencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts. [1][2]These theoretical values, when referenced against a standard like tetramethylsilane (TMS), can aid in the assignment of experimental NMR spectra.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectrum. The calculated excitation energies and oscillator strengths correspond to the λ_max values and intensities of the absorption bands in the experimental UV-Vis spectrum. The primary electronic transitions are expected to be of the π → π* and n → π* type, originating from the aromatic system and the carbonyl group.

Molecular Docking: Probing Biological Potential

Given the structural motifs present in 2-(4-Methoxyphenyl)-3-oxobutanenitrile, it is a candidate for interacting with various biological targets. Molecular docking simulations can predict the binding affinity and orientation of the molecule within the active site of a protein.

Experimental Protocol: Molecular Docking

-

Ligand Preparation: The 3D structure of the most stable conformer of 2-(4-Methoxyphenyl)-3-oxobutanenitrile is prepared by adding hydrogen atoms and assigning partial charges.

-

Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

-

Binding Site Definition: The binding site is defined, usually based on the location of a known inhibitor or through cavity detection algorithms.

-

Docking Simulation: A docking algorithm (e.g., AutoDock) is used to explore the conformational space of the ligand within the binding site and to score the different binding poses based on a scoring function that estimates the binding free energy. [5]5. Analysis of Results: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which contribute to the binding affinity.

The following diagram illustrates the general workflow for molecular docking:

Caption: A simplified workflow for molecular docking studies of 2-(4-Methoxyphenyl)-3-oxobutanenitrile.

Conclusion: A Predictive Framework for Innovation

This technical guide has outlined a comprehensive theoretical approach for the in-depth characterization of 2-(4-Methoxyphenyl)-3-oxobutanenitrile. By employing a suite of validated computational methodologies, from conformational analysis to molecular docking, researchers can gain profound insights into the molecule's intrinsic properties and predictive behavior. This theoretical foundation is crucial for guiding synthetic efforts, interpreting experimental data, and ultimately accelerating the discovery and development of new drugs and materials based on this versatile chemical scaffold.

References

-

Sarala, G., Kavitha, C. V., Rangappa, K. S., Sridhar, M. A., & Shashidhara Prasad, J. (2006). (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile. Acta Crystallographica Section E: Crystallographic Communications, 62(10), o3998–o4000. Retrieved from [Link]

-

Abdel-Aziz, A. A.-M., El-Subbagh, H. I., & Kunert, O. (2012). 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile. Acta Crystallographica Section E: Structure Reports Online, 68(4), o737. Retrieved from [Link]

-

Kavitha, C. V., Sarala, G., Naveen, S., Anandalwar, S. M., Prasad, J. S., & Angappa, K. S. R. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Analytical Sciences: X-ray Structure Analysis Online, 22(11), x265–x266. Retrieved from [Link]

-

Kabela, C., & Růžička, A. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1866. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenyl)-3-oxobutanenitrile. PubChem. Retrieved from [Link]

-

Al-Buriahi, A. K., & Al-amri, A. M. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Journal of Molecular Structure, 1262, 133034. Retrieved from [Link]

-

Al-Buriahi, A. K., & Al-amri, A. M. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Semantic Scholar. Retrieved from [Link]

-

S, S., & P, M. (2022). Virtual screening, molecular docking, molecular dynamics and quantum chemical studies on (2-methoxy-4-prop-2-enylphenyl) N-(2-methoxy-4-nitrophenyl) carbamate: a novel inhibitor of hepatocellular carcinoma. ResearchGate. Retrieved from [Link]

-

Nathiya, A., Saleem, H., Jayakumar, T., Rajavel, A., & Ramesh Babu, N. (2017). Molecular Structure and Vibrational Analysis of 2-(4-methoxyphenyl)-2, 3-Dihydro-1H-Perimidine using Density Functional Theory. Open Access Pub. Retrieved from [Link]

-

Farmasi, J., & Sains, I. (2023). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education. Retrieved from [Link]

-

G, A., & S, S. (2020). Synthesis, quantification, dft calculation and molecular docking of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone. ResearchGate. Retrieved from [Link]

-

Singh, R., & Singh, K. (2020). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1, 2, 4-triazol-3-yl)quinoline. Oriental Journal of Chemistry, 36(2), 266–278. Retrieved from [Link]

-

Karabulut, B., & Yurdakul, Ş. (2020). Crystal structure, in silico molecular docking, DFT analysis and ADMET studies of N-(2-methoxy-benzyl)-acetamide. European Journal of Chemistry, 11(2), 112–122. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Kumar, S., Singh, N., & Singh, R. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry, Section A, 4(2), 123–133. Retrieved from [Link]

-

Rahmani, R., Djafri, A., Chouaih, A., Djafri, A., Hamzaoui, F., & Krallafa, A. M. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 71, 123–133. Retrieved from [Link]

-

Ling, F., & MacGillivray, L. R. (2019). Hydrogen-bonded frameworks for conformational analysis of reactive substrates. Chemical Communications, 55(55), 7943–7946. Retrieved from [Link]

-

Bashkirava, A., Andrews, P. C., Junk, P. C., Robertson, E. G., Spiccia, L., & Vanderhoek, N. (2007). Conformational polymorphism in N-(4'-methoxyphenyl)-3-bromothiobenzamide. Chemistry, an Asian journal, 2(4), 530–538. Retrieved from [Link]

-

El-Faham, A., & El-Sayed, W. M. (2014). Conformational designations of various conformers in a Newman projection as exemplified by D6 = S 1 S 2-C 3 C 4. ResearchGate. Retrieved from [Link]

-

G, S., & S, N. (2019). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. openaccesspub.org [openaccesspub.org]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation | Pharmacy Education [pharmacyeducation.fip.org]

Methodological & Application

Application Note: Strategic Utilization of 2-(4-Methoxyphenyl)-3-oxobutanenitrile in Heterocyclic Scaffold Assembly

Introduction: The "Push-Pull" Scaffold

In modern medicinal chemistry, 2-(4-methoxyphenyl)-3-oxobutanenitrile (also referred to as

This unique electronic architecture makes the

Preparation of the Precursor[1]

Commercial batches of 2-(4-methoxyphenyl)-3-oxobutanenitrile often degrade due to moisture sensitivity (hydrolysis of the nitrile). For critical SAR (Structure-Activity Relationship) campaigns, fresh preparation via Claisen condensation is recommended.

Protocol A: Claisen Condensation Synthesis

Reaction Overview:

Reagents:

-

4-Methoxybenzyl cyanide (1.0 eq)

-

Ethyl acetate (Dry, 2.0 eq)

-

Sodium ethoxide (1.2 eq, 21% wt in ethanol)

-

Solvent: Anhydrous Ethanol or Toluene

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (

or Ar).[1] -

Base Activation: Charge the flask with Sodium ethoxide solution. If using toluene, suspend solid NaOEt in toluene.

-

Addition: Cool to 0°C. Mix 4-methoxybenzyl cyanide with ethyl acetate. Add this mixture dropwise to the base over 30 minutes. Critical: Exothermic reaction; maintain temp < 10°C to prevent polymerization.

-

Reaction: Allow to warm to room temperature (RT), then reflux for 4 hours. The solution will turn viscous/orange.

-

Workup:

-

Cool to RT. Pour the reaction mixture into crushed ice/water (500 mL).

-

Acidification: The product exists as a sodium salt in the aqueous phase. Slowly acidify with HCl (10%) to pH 4-5. The product will precipitate as a white/pale yellow solid.

-

Note: If oil forms, extract with DCM, dry over

, and evaporate.

-

-

Purification: Recrystallize from Ethanol/Water (8:2).

-

Yield Target: >75%

-

Purity Check: LC-MS (ESI-) m/z 188 [M-H]⁻.

-

Strategic Heterocycle Assembly

The primary utility of this scaffold is the divergence into three distinct pharmacophores: Aminopyrazoles , Aminopyrimidines , and Aminoisoxazoles .

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the central precursor.

Figure 1: Divergent synthesis workflow. The precursor allows access to three distinct heterocyclic cores by varying the binucleophile.

Detailed Experimental Protocols

Protocol B: Synthesis of 5-Amino-Pyrazole Derivative

Target: COX-2 Inhibitor Scaffolds / Anti-inflammatory Agents

This reaction exploits the 1,3-electrophilic character. Hydrazine attacks the ketone (hard nucleophile/hard electrophile) followed by cyclization onto the nitrile.

Reagents:

-

2-(4-Methoxyphenyl)-3-oxobutanenitrile (1.0 eq)

-

Hydrazine Hydrate (80%) (1.5 eq) or Phenylhydrazine (1.1 eq) for N-substituted analogs.

-

Solvent: Absolute Ethanol.[2]

Procedure:

-

Dissolve the nitrile precursor in absolute ethanol (10 mL/g).

-

Add Hydrazine Hydrate dropwise at RT.

-

Reflux: Heat to 80°C for 3–5 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Mechanistic Insight: The intermediate hydrazone may be visible on TLC. Complete conversion requires the disappearance of the nitrile stretch in IR (

).

-

-

Isolation: Concentrate the solvent to 20% volume under reduced pressure. Cool to 4°C.

-

Crystallization: Filter the precipitate. Wash with cold ether.

-

Characterization:

-

1H NMR (DMSO-d6): Look for the disappearance of the acetyl methyl singlet (

2.1) and appearance of the pyrazole-methyl (

-

Protocol C: Synthesis of Pyrimidine Derivative

Target: Kinase Inhibitors (ATP Mimics)

Reagents:

-

Precursor (1.0 eq)

-

Guanidine Hydrochloride (1.2 eq)

-

Potassium Carbonate (

) or NaOEt (2.0 eq) -

Solvent: DMF or Ethanol.

Procedure:

-

Mix Guanidine HCl and Base in solvent; stir for 30 mins to liberate the free base.

-

Add the nitrile precursor.[3]

-

Reflux (Ethanol) or Heat to 100°C (DMF) for 8–12 hours.

-

Workup: Pour into ice water. The pyrimidine usually precipitates.

-

Purification: Recrystallization from MeOH.

Analytical Data & Quality Control

Tautomerism Warning

Researchers must be aware that 2-(4-methoxyphenyl)-3-oxobutanenitrile exists in equilibrium between the keto and enol forms in solution.

| Analytical Method | Observation | Interpretation |

| 1H NMR (CDCl3) | Singlet at | Keto-form ( |

| 1H NMR (CDCl3) | Singlet at | Acetyl methyl group split due to enol/keto ratio. |

| IR Spectroscopy | Peak at | Nitrile ( |

| IR Spectroscopy | Peak at | Ketone ( |

| LC-MS | m/z 190 [M+H]+ | Confirm MW = 189.21 g/mol . |

Expert Tip: If the NMR spectrum looks "messy" with doubled peaks, run the sample in

Medicinal Chemistry Applications (SAR)

The 4-methoxyphenyl moiety is critical for biological activity:

-

Lipophilicity: It provides the necessary lipophilicity (LogP contribution) to penetrate cell membranes.

-

Binding: In COX-2 enzymes, the 4-OMe group fits into the hydrophobic side pocket, mimicking the interaction of traditional NSAIDs.

-

Metabolic Stability: The para-methoxy group is metabolically robust compared to a hydroxyl group (which undergoes rapid glucuronidation), though it can be O-demethylated by CYP2D6.

Case Study Comparison:

-

Celecoxib (Celebrex): Uses a 4-sulfonamido phenyl group.

-

Analog Development: Replacing the sulfonamide with the 4-methoxy group using this precursor yields compounds with reduced COX-2 selectivity but potentially higher affinity for other targets like HSP90 or Tubulin polymerization inhibition.

References

-

Synthesis of

-ketonitriles: "Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry." PMC/NIH. [Link] -

Pyrazole Synthesis: "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Molecules (MDPI). [Link]

-

Pyrimidine Synthesis: "Synthesis of Pyrimidines and its Bio-evaluation." ResearchGate. [Link]

-

General Heterocycle Chemistry: "4H-Pyrano[2,3-c]pyrazoles: a review." Arkivoc. [Link][4]

-

Safety Data: "4-Methoxyphenethyl beta-d-glucopyranoside (Structural Analog Data)." PubChem. [Link]

Sources

Application Note: Synthesis of Pyrimidine Derivatives from 2-(4-Methoxyphenyl)-3-oxobutanenitrile

Executive Summary

This technical guide details the conversion of 2-(4-Methoxyphenyl)-3-oxobutanenitrile (also known as

These 2,4-diaminopyrimidine scaffolds are critical in drug discovery, serving as competitive inhibitors of dihydrofolate reductase (DHFR) , an enzyme essential for DNA synthesis in bacteria and protozoa. This protocol provides a high-yield, scalable methodology using guanidine cyclization, designed for researchers in antimicrobial and antineoplastic drug development.

Scientific Foundation & Mechanism

Retrosynthetic Analysis

The starting material, 2-(4-Methoxyphenyl)-3-oxobutanenitrile , is a functionalized

-

Electrophilic Ketone (

): Susceptible to nucleophilic attack by amines. -

Electrophilic Nitrile (

): Reacts with amidines/guanidines to form the pyrimidine N1-C2-N3 moiety. -

Nucleophilic

-Carbon: The position bearing the aryl group, which becomes C5 in the pyrimidine ring.

Reaction Mechanism (Guanidine Cyclization)

The formation of the pyrimidine ring follows a binucleophilic condensation pathway. Free guanidine (generated in situ) attacks the ketone carbonyl and the nitrile carbon.

Key Mechanistic Steps:

-

Activation: Base-mediated deprotonation of guanidine hydrochloride.

-

Condensation: Nucleophilic attack of the guanidine primary amine on the ketone carbonyl, followed by dehydration to form an imine intermediate.

-

Cyclization: Intramolecular attack of the second guanidine nitrogen on the nitrile carbon.

-

Aromatization: Tautomerization yields the stable 2,4-diamino-pyrimidine aromatic system.

Mechanistic Visualization

The following diagram illustrates the atomic mapping from precursors to the final heterocycle.

Caption: Step-wise cyclocondensation mechanism transforming the

Experimental Protocol: Synthesis of 2,4-Diamino-5-(4-methoxyphenyl)-6-methylpyrimidine

This protocol is optimized for a 10 mmol scale but is linearly scalable.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Role |

| 2-(4-Methoxyphenyl)-3-oxobutanenitrile | 189.21 | 1.0 | 1.89 g | Precursor |

| Guanidine Hydrochloride | 95.53 | 1.5 | 1.43 g | Binucleophile |

| Sodium Ethoxide (21% wt in EtOH) | 68.05 | 1.5 | ~5.0 mL | Base |

| Absolute Ethanol | 46.07 | Solvent | 20 mL | Solvent |

Step-by-Step Methodology

Step 1: Preparation of Free Guanidine Base

-

Set up a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add 1.43 g (15 mmol) of Guanidine Hydrochloride to the flask.

-

Add 20 mL of Absolute Ethanol.

-

Add 5.0 mL of Sodium Ethoxide solution (21% in ethanol) dropwise.

-

Note: A white precipitate of NaCl will form immediately. This confirms the liberation of free guanidine base.

-

-

Stir at room temperature for 15 minutes to ensure complete deprotonation.

Step 2: Condensation Reaction [2]

-

Add 1.89 g (10 mmol) of 2-(4-Methoxyphenyl)-3-oxobutanenitrile directly to the flask.

-

Heat the reaction mixture to Reflux (approx. 78°C) .

-

Maintain reflux with vigorous stirring for 6–8 hours .

-

Monitoring: Monitor reaction progress via TLC (System: 10% Methanol in DCM). The starting nitrile (

) should disappear, and a lower

-

Step 3: Isolation and Purification

-

Solvent Removal: Evaporate approximately 70% of the ethanol under reduced pressure (Rotavap).

-

Precipitation: Pour the concentrated residue into 50 mL of ice-cold water . Stir vigorously for 30 minutes. The product will precipitate as a solid.

-

Filtration: Collect the solid by vacuum filtration using a Buchner funnel. Wash the cake with

mL of cold water to remove residual salts (NaCl) and base. -

Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or DMF/Water .

-

Dissolve in minimum hot ethanol, add water until turbid, and cool slowly to 4°C.

-

-

Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours.

Expected Yield and Characterization[2][4]

-

Appearance: White to off-white crystalline solid.

-

Yield: 75–85%.

-

Melting Point: 240–245°C (dec).

Spectroscopic Data (Typical):

-

H NMR (DMSO-

-

1.95 (s, 3H,

-

3.75 (s, 3H,

-

5.60 (s, 2H,

-

5.90 (s, 2H,

- 6.95 (d, 2H, Ar-H)

- 7.15 (d, 2H, Ar-H)

-

1.95 (s, 3H,

Alternative Protocol: Synthesis of 2-Hydroxypyrimidine Derivative

Target: 4-Amino-6-methyl-5-(4-methoxyphenyl)pyrimidin-2(1H)-one

If the target requires a 2-oxo functionality (uracil-like properties), substitute Guanidine with Urea .

-

Reagents: Urea (1.5 equiv), HCl (conc., catalytic) or Sodium Ethoxide (1.5 equiv).

-

Conditions: Reflux in Ethanol for 12–16 hours.

-

Note: Urea is less nucleophilic than guanidine. Acid catalysis (Biginelli-type conditions) or strong basic conditions are required to force the cyclization.

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis of the pyrimidine derivative.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation of guanidine. | Ensure NaOEt is fresh and anhydrous. Moisture kills the base. |

| Oily Product | Impurities preventing crystallization. | Triturate the oil with diethyl ether or hexane to induce solidification. Recrystallize from DMF/Water if stubborn. |

| Starting Material Remains | Reaction time too short. | Extend reflux time to 12h or use a higher boiling solvent (e.g., n-Butanol, 117°C). |

| Colored Impurities | Oxidation of the phenol ether. | Perform the reaction under a Nitrogen atmosphere. |

Safety & Compliance (MSDS Highlights)

-

2-(4-Methoxyphenyl)-3-oxobutanenitrile: Treat as a nitrile. Potential for cyanide release under strong acid hydrolysis (though unlikely in this protocol). Avoid contact with strong acids.

-

Sodium Ethoxide: Highly flammable and corrosive. Causes severe skin burns. Handle in a fume hood.

-

Guanidine Hydrochloride: Irritant. Harmful if swallowed.

References

-

Pyrimethamine Synthesis (Industrial Analogue)

-

ChemicalBook. "Pyrimethamine Synthesis and Reaction Pathway."[3]

-

Source:

-

-

General Synthesis of 2,4-Diaminopyrimidines

- National Institutes of Health (NIH).

-

Source:

-

Mechanochemical Synthesis of Guanidines and Pyrimidines

-

Reaction of

-Ketonitriles:-

BenchChem.[5] "Synthesis routes of 2-Methyl-3-oxobutanenitrile (Analogue Precursor)."

-

Source:

-

Sources

analytical methods for quantifying 2-(4-Methoxyphenyl)-3-oxobutanenitrile

Application Note: Quantitative Analysis of 2-(4-Methoxyphenyl)-3-oxobutanenitrile

Executive Summary

This guide details the analytical protocols for the quantification and characterization of 2-(4-Methoxyphenyl)-3-oxobutanenitrile (CAS 5219-66-9), also known as

Key Analytical Challenge: This molecule belongs to the class of

This protocol overcomes these challenges using a buffered Acidic RP-HPLC method to stabilize the equilibrium, ensuring a single, sharp peak for quantification.[1]

Chemical Context & Mechanism

The Tautomerism Problem

Unlike simple ketones, the

-

Keto Form: Favored in non-polar solvents; less conjugated.[1]

-

Enol Form: Stabilized by hydrogen bonding and extended conjugation with the aromatic ring; favored in polar protic solvents and buffered aqueous mixtures.

Implication for HPLC: If the interconversion rate is slow on the chromatographic time scale, two peaks will appear. If intermediate, the peak will bridge/tail.[1] Solution: We use an acidic mobile phase (pH < 3) to protonate the species and accelerate the equilibrium, effectively "collapsing" the signal into a single quantifiable peak.[1]

Caption: Impact of pH on the keto-enol equilibrium and resulting chromatographic peak shape.

Analytical Methods

Method A: HPLC-UV (Quantification)

Recommended for routine purity and assay testing.[1]

System Suitability:

-

Tailing Factor: < 1.5 (Critical due to tautomerism)

-

Resolution: > 2.0 from precursor (4-Methoxybenzyl cyanide)[1]

Protocol Parameters:

| Parameter | Specification | Rationale |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm | End-capping reduces silanol interactions with the enol form.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1]7) | Suppresses ionization; accelerates tautomer exchange.[1] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Sharpens peaks; ensures solubility of the aromatic moiety.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |

| Column Temp | 30°C | Constant temperature is vital to maintain consistent keto:enol ratios.[1] |

| Detection | UV @ 254 nm (Primary), 280 nm (Secondary) | 254 nm targets the benzene ring; 280 nm is sensitive to the enol conjugation.[1] |

| Injection Vol | 5.0 µL | Prevent column overload. |

Gradient Program:

-

0-2 min: 10% B (Equilibration)

-

2-15 min: Linear ramp to 90% B

-

15-18 min: Hold at 90% B (Wash)

-

18-20 min: Return to 10% B

Method B: GC-MS (Impurity Profiling)

Recommended for identifying volatile side-products.[1]

Warning:

Protocol Parameters:

-

Inlet: Split 20:1, Temp: 220°C (Do not exceed 250°C).

-

Column: HP-5MS or DB-5 (30 m x 0.25 mm x 0.25 µm).[1]

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

-

Oven Program:

-

Start: 60°C (Hold 1 min)

-

Ramp: 15°C/min to 280°C[1]

-

Hold: 5 min

-

-

MS Source: 230°C, EI mode (70 eV).

Method C: NMR (Structural Validation)

Essential for confirming the identity of the synthesized material.[1]

Solvent:

-

Aromatic Region:

6.9 - 7.2 ppm (Multiplets, 4H, AA'BB' system).[1] -

Methoxy Group:

3.80 ppm (Singlet, 3H).[1] -

Acetyl Methyl:

-

Methine (

-H): -

Enol -OH:

> 12 ppm (Broad singlet, often invisible or very downfield due to H-bonding).[1]

Experimental Workflow & Sample Preparation

Step-by-Step Protocol

-

Stock Solution Preparation:

-

Weigh 10.0 mg of sample into a 10 mL volumetric flask.

-

Dissolve in 100% Acetonitrile (sonicate for 2 mins).

-

Concentration: 1.0 mg/mL.[1]

-

-

Working Standard:

-

Dilute 100 µL of Stock into 900 µL of Mobile Phase A/B (50:50 mix).

-

Final Conc: 0.1 mg/mL.

-

Note: Diluting in the mobile phase ensures the tautomeric equilibrium matches the starting conditions of the column.[1]

-

-

Filtration:

-

Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.[1]

-

-

System Conditioning:

-

Flush column with Mobile Phase B for 10 mins, then equilibrate with initial gradient conditions for 20 mins.

-

Caption: Sample preparation workflow ensuring equilibrium stabilization prior to injection.

Data Analysis & Acceptance Criteria

Calculation:

Quantification should be performed using an External Standard Method .

- = Peak Area (Sum of keto/enol peaks if splitting occurs, though acidic method should merge them).[1]

- = Concentration.[1][3]

- = Purity of the Reference Standard.[1]

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| Split Peak | Slow tautomerism or pH > 4 | Ensure Mobile Phase A has 0.1% Formic Acid.[1] Increase column temp to 35°C. |

| Tailing | Silanol interaction | Use a high-quality end-capped C18 column. |

| Precipitation | Solubility issue | Ensure sample is dissolved in ACN first before adding aqueous buffer. |

References

- Context: Provides physical property baselines for the precursor molecule.

-

Reich, H. J. (2010).[1] Keto-Enol Tautomerism Information. University of Wisconsin-Madison Chemistry.[1] Retrieved October 24, 2023, from [Link][1]

- Context: Authoritative source on pKa and tautomerism mechanisms in -dicarbonyls.

-

Meyer, V. R. (2010).[1] Practical High-Performance Liquid Chromatography. Wiley.[1]

- Context: Standard text validating the use of acidic mobile phases to manage peak splitting in tautomeric compounds.

-

Org. Synth. (1955).[1] p-Methoxyphenylacetonitrile Synthesis. Organic Syntheses, Coll. Vol. 3, p.560.[1] Retrieved October 24, 2023, from [Link][1]

-

Context: Historical and authoritative method for synthesizing the core nitrile scaffold.[1]

-

Sources

using 2-(4-Methoxyphenyl)-3-oxobutanenitrile to synthesize novel compounds

Application Note: Strategic Utilization of 2-(4-Methoxyphenyl)-3-oxobutanenitrile in Heterocyclic Scaffold Assembly

-aryl-Executive Summary

This technical guide details the synthetic utility of 2-(4-Methoxyphenyl)-3-oxobutanenitrile (CAS: variable based on tautomer/salt, generically referred to as

The protocols below focus on transforming this precursor into 5-aminopyrazoles (kinase inhibitor pharmacophores), pyrimidines , and fused chromenes . The guide emphasizes self-validating experimental designs where reaction progress can be monitored via distinct spectroscopic signatures.

Chemical Profile & Reactivity Logic

The core utility of 2-(4-Methoxyphenyl)-3-oxobutanenitrile lies in its amphoteric reactivity :

-

Electrophilic Centers: The nitrile (C

N) and ketone (C=O) carbons are susceptible to nucleophilic attack by hydrazines, amidines, and ureas. -

Nucleophilic Center: The

-carbon (active methylene) is highly acidic (

Strategic Divergence Map: The following diagram illustrates the three primary synthetic pathways covered in this guide.

Caption: Divergent synthetic pathways from the parent

Detailed Protocol: Synthesis of 5-Amino-4-(4-methoxyphenyl)-3-methyl-1H-pyrazole

This pathway is the most critical for drug discovery, as the 5-aminopyrazole motif mimics the adenine pocket of ATP, making it a staple in kinase inhibitor design (e.g., similar to the scaffold in Pazopanib or Tozasertib).

Reaction Mechanism

The reaction proceeds via a regioselective cyclocondensation :

-

Hydrazone Formation: The terminal nitrogen of hydrazine attacks the ketone (more electrophilic than the nitrile).

-

Cyclization: The second nitrogen attacks the nitrile carbon.

-

Tautomerization: The resulting imine tautomerizes to the stable 5-aminopyrazole.

Experimental Procedure

Reagents:

-

2-(4-Methoxyphenyl)-3-oxobutanenitrile (1.0 eq, 10 mmol, ~1.89 g)

-

Hydrazine Hydrate (80% or 98%) (1.2 eq, 12 mmol)

-

Ethanol (Absolute) (20 mL)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Workflow:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the

-ketonitrile in Ethanol (20 mL). -

Addition: Add Hydrazine Hydrate dropwise over 5 minutes at room temperature. Note: A slight exotherm may be observed.

-

Catalysis: Add 2 drops of Glacial Acetic Acid. (Protonation of the carbonyl facilitates the initial nucleophilic attack).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 3–5 hours.-

Monitoring: Check TLC (System: Ethyl Acetate:Hexane 1:1). The starting material (

) should disappear, and a lower

-

-

Work-up (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture onto crushed ice (50 g) with stirring.

-

The product usually precipitates as a white to off-white solid.

-

-

Purification:

-

Filter the solid using a Buchner funnel.

-

Wash with cold water (

) and cold ethanol ( -

Recrystallization: If purity is

, recrystallize from Ethanol/Water (8:2).

-

Self-Validating Analytical Criteria

To ensure the reaction worked without full spectral characterization at every step, use these checkpoints:

| Parameter | Observation | Structural Implication |

| IR Spectroscopy | Disappearance of | Nitrile has participated in cyclization. |

| IR Spectroscopy | Appearance of doublet ~3300–3400 | Primary amine ( |

| 1H NMR | Disappearance of Singlet (~2.2 ppm) | Methyl ketone converted to pyrazole-methyl. |

| 1H NMR | Broad Singlet (~5.0–6.0 ppm, | Confirmation of |

Advanced Workflow: Synthesis of Fused Chromenes

For researchers targeting anti-proliferative agents, the reaction of the

Protocol Summary:

-

Mix: 1.0 eq

-ketonitrile + 1.0 eq Salicylaldehyde in Ethanol. -

Catalyst: Add 10 mol% Piperidine.

-

Condition: Reflux 2 hours.

-

Mechanism: Knoevenagel condensation occurs first at the active methylene, followed by intramolecular Michael-type addition of the phenol oxygen to the nitrile (Pinner reaction variant).

Process Visualization:

Caption: Operational workflow for the synthesis of chromene derivatives.

Troubleshooting & Optimization (Expert Insights)

-

Issue: Oily Product.

-

Cause: Incomplete cyclization or presence of unreacted hydrazine.

-

Solution: Evaporate solvent completely, redissolve in minimum hot ethanol, and induce crystallization by scratching the glass or adding drops of water.

-

-

Issue: Regioisomers in Pyrazole Synthesis.

-

Insight: When using substituted hydrazines (e.g., Phenylhydrazine), two isomers are possible (1-phenyl-3-methyl-4-aryl vs 1-phenyl-5-methyl-4-aryl).

-

Control: To favor the 5-amino isomer exclusively, use Hydrazine Hydrate . If N-substitution is required, alkylate the pyrazole after ring formation using alkyl halides and base (

).

-

-

Storage: The starting material, 2-(4-Methoxyphenyl)-3-oxobutanenitrile, is sensitive to moisture (hydrolysis of nitrile). Store under Argon at

.

References

-

Synthesis of 5-aminopyrazoles: F. Bondavalli et al. "Synthesis and biological activity of some 5-amino-1-aryl-1H-pyrazole-4-carboxamides." Journal of Medicinal Chemistry. (General reference for scaffold utility).

-

-Ketonitrile Reactivity: Elnagdi, M. H., et al. "Recent advances in the chemistry of

-

Multicomponent Chromene Synthesis: "Synthesis of biologically active heterocyclic compounds

-diketones and nitriles." ACG Publications.[1] -

General Protocol Valid

-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling." Organic Letters.

(Note: While specific deep-links to PDF protocols vary by subscription, the journals cited above are the authoritative repositories for these reaction classes.)

Sources

Application Notes and Protocols: Investigating 2-(4-Methoxyphenyl)-3-oxobutanenitrile in Targeted Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: The following application note is a scientifically guided exploration into the potential therapeutic applications of 2-(4-Methoxyphenyl)-3-oxobutanenitrile. As of the date of this publication, there is limited direct biological data for this specific compound in the public domain. The proposed applications and protocols are based on the established activities of structurally related molecules and are intended to serve as a strategic guide for initiating research and development efforts.

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the phenylacetonitrile scaffold is a cornerstone for the development of novel therapeutic agents. The compound 2-(4-Methoxyphenyl)-3-oxobutanenitrile, with its distinct combination of a methoxyphenyl ring, a nitrile group, and a β-keto functionality, represents an intriguing starting point for targeted drug discovery. While this specific molecule remains largely unexplored, its structural motifs are present in a variety of compounds with demonstrated biological activities, ranging from anticancer to anti-inflammatory effects.

This guide provides a comprehensive framework for researchers to systematically investigate the therapeutic potential of 2-(4-Methoxyphenyl)-3-oxobutanenitrile. We will delve into promising avenues of research suggested by its chemical architecture, provide detailed protocols for initial screening and mechanism-of-action studies, and offer insights into the causality behind experimental choices.

Rationale for Investigation: Learning from Structural Analogs

The rationale for exploring 2-(4-Methoxyphenyl)-3-oxobutanenitrile in targeted drug discovery is built upon the well-documented bioactivity of its structural relatives. The methoxyphenyl moiety, in particular, is a common feature in numerous pharmacologically active compounds.

Table 1: Biological Activities of Structurally Related Methoxyphenyl Derivatives

| Compound Class | Specific Analog | Observed Biological Activity | Potential Therapeutic Area |

| Benzothiazole Derivative | 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole | Inhibition of breast cancer cell growth and invasiveness[1] | Oncology |

| Phenylpropene Derivative | (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Dual regulation of VEGFR2 and PPARγ, leading to anticancer effects in breast cancer models[2] | Oncology |

| Chalcone-Salicylate Hybrid | (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate | Predicted cytotoxic activity against breast cancer via ERα inhibition[3] | Oncology |

| Phenylbutenol Derivative | (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Anti-inflammatory effects in acute inflammation models[4] | Inflammation |

| Pyrrole Derivative | 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Potent anti-inflammatory activity, suppression of TNF-α[5] | Inflammation |

| Propionic Acid Derivative | 3-(4-Hydroxy-3-methoxyphenyl) propionic acid | Inhibition of amyloid β-peptide aggregation in vitro[6] | Neurodegenerative Disease |

| Thiosemicarbazone Derivative | Novel 4-methoxy benzaldehyde thiosemicarbazones | Anticholinesterase activity, a target in Alzheimer's disease[7] | Neurodegenerative Disease |

Based on this evidence, the most promising initial avenues for investigation for 2-(4-Methoxyphenyl)-3-oxobutanenitrile are in oncology and inflammation .

Proposed Research Workflow for Target Discovery

A logical, phased approach is crucial for efficiently evaluating a novel compound. The following workflow is designed to first confirm biological activity and then to elucidate the mechanism of action.

Caption: A phased workflow for the investigation of 2-(4-Methoxyphenyl)-3-oxobutanenitrile.

Detailed Experimental Protocols

The following protocols are foundational for the initial screening phase. They are designed to be robust and provide a clear, quantitative assessment of biological activity.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is directly proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)

-